molecular formula C11H12F2N2O3 B2742595 N1-(2,4-difluorophenyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 886900-28-3

N1-(2,4-difluorophenyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2742595
CAS No.: 886900-28-3
M. Wt: 258.225
InChI Key: OFEXSIZJUHFLCV-UHFFFAOYSA-N
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Description

N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide is an organic compound characterized by the presence of both fluorine atoms and a hydroxypropyl group attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide typically involves the reaction of 2,4-difluoroaniline with 3-chloropropanol in the presence of a base to form the intermediate N-(2,4-difluorophenyl)-N-(3-hydroxypropyl)amine. This intermediate is then reacted with oxalyl chloride to yield the final product, N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxamide core can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N’-(2,4-difluorophenyl)-N-(3-oxopropyl)oxamide.

    Reduction: Formation of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)amine.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structural features.

    Materials Science: Investigation of its properties as a building block for advanced materials.

    Biological Studies: Exploration of its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the hydroxypropyl group can influence solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-difluorophenyl)-N-(2-hydroxyethyl)oxamide
  • N’-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide
  • N’-(2,4-difluorophenyl)-N-(3-chloropropyl)oxamide

Uniqueness

N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide is unique due to the presence of both fluorine atoms and a hydroxypropyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O3/c12-7-2-3-9(8(13)6-7)15-11(18)10(17)14-4-1-5-16/h2-3,6,16H,1,4-5H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEXSIZJUHFLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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